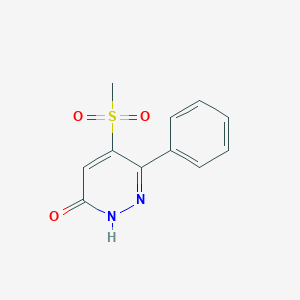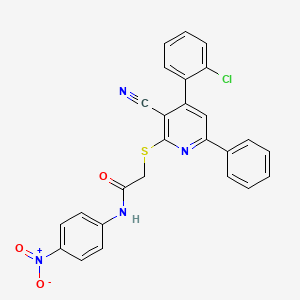
2-((4-(2-Chlorophenyl)-3-cyano-6-phenylpyridin-2-yl)thio)-N-(4-nitrophenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((4-(2-Chlorophenyl)-3-cyano-6-phenylpyridin-2-yl)thio)-N-(4-nitrophenyl)acetamide is a complex organic compound that features a pyridine ring substituted with various functional groups
Vorbereitungsmethoden
The synthesis of 2-((4-(2-Chlorophenyl)-3-cyano-6-phenylpyridin-2-yl)thio)-N-(4-nitrophenyl)acetamide typically involves multi-step organic reactions. The synthetic route may include the following steps:
Formation of the pyridine ring: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the cyano group: This can be done via nucleophilic substitution reactions.
Attachment of the chlorophenyl and phenyl groups: These groups can be introduced through electrophilic aromatic substitution reactions.
Thioether formation: This involves the reaction of a thiol with a halogenated precursor.
Acetamide formation: This step involves the reaction of an amine with an acyl chloride or anhydride.
Industrial production methods would likely involve optimization of these steps to maximize yield and minimize costs.
Analyse Chemischer Reaktionen
2-((4-(2-Chlorophenyl)-3-cyano-6-phenylpyridin-2-yl)thio)-N-(4-nitrophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various acids and bases.
Wissenschaftliche Forschungsanwendungen
2-((4-(2-Chlorophenyl)-3-cyano-6-phenylpyridin-2-yl)thio)-N-(4-nitrophenyl)acetamide has several scientific research applications:
Medicinal Chemistry: The compound can be used as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.
Biological Studies: The compound can be used in studies to understand its interaction with biological molecules and its potential effects on biological systems.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 2-((4-(2-Chlorophenyl)-3-cyano-6-phenylpyridin-2-yl)thio)-N-(4-nitrophenyl)acetamide include other pyridine derivatives with similar functional groups. These compounds may share similar chemical properties but differ in their biological activity or material properties. Examples include:
2-((4-(2-Chlorophenyl)-3-cyano-6-phenylpyridin-2-yl)thio)-N-(4-methylphenyl)acetamide: This compound has a methyl group instead of a nitro group, which may affect its reactivity and biological activity.
2-((4-(2-Chlorophenyl)-3-cyano-6-phenylpyridin-2-yl)thio)-N-(4-aminophenyl)acetamide: This compound has an amino group instead of a nitro group, which may enhance its potential as a drug candidate.
Eigenschaften
Molekularformel |
C26H17ClN4O3S |
|---|---|
Molekulargewicht |
501.0 g/mol |
IUPAC-Name |
2-[4-(2-chlorophenyl)-3-cyano-6-phenylpyridin-2-yl]sulfanyl-N-(4-nitrophenyl)acetamide |
InChI |
InChI=1S/C26H17ClN4O3S/c27-23-9-5-4-8-20(23)21-14-24(17-6-2-1-3-7-17)30-26(22(21)15-28)35-16-25(32)29-18-10-12-19(13-11-18)31(33)34/h1-14H,16H2,(H,29,32) |
InChI-Schlüssel |
RAOFRTYIVSVWHJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=NC(=C(C(=C2)C3=CC=CC=C3Cl)C#N)SCC(=O)NC4=CC=C(C=C4)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


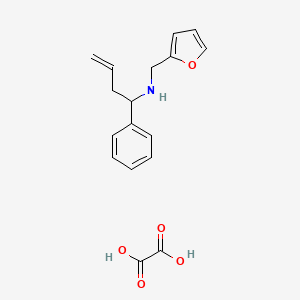
![rel-((3AR,4R,6R,6aS)-6-(6-amino-9H-purin-9-yl)-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)methanol](/img/structure/B11771952.png)
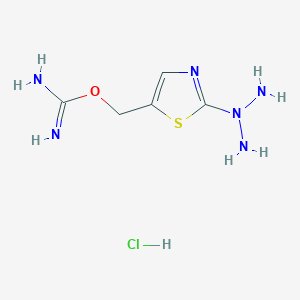
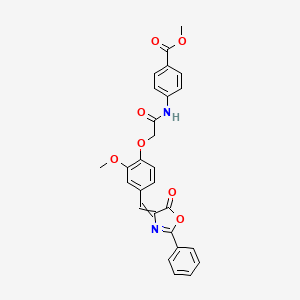

![N-(Benzo[d]isothiazol-3-yl)acetamide](/img/structure/B11771981.png)

![5-fluoro-4-nitro-1H-benzo[d]imidazole](/img/structure/B11771989.png)
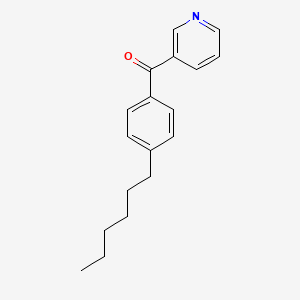

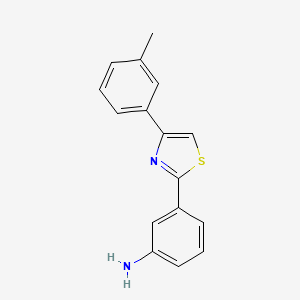

![3-Chloro-N-(3-iodophenyl)-6-methylbenzo[b]thiophene-2-carboxamide](/img/structure/B11772009.png)
